molecular formula C15H30Cl2N2S B12753363 3-((2-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-1-propanethiol dihydrochloride CAS No. 88313-62-6

3-((2-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-1-propanethiol dihydrochloride

Cat. No.: B12753363
CAS No.: 88313-62-6
M. Wt: 341.4 g/mol
InChI Key: YNTQERZODVOXDV-UHFFFAOYSA-N
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Description

1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tricyclo decylamino group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the tricyclo decylamino intermediate, followed by its reaction with 1-propanethiol under controlled conditions. The final step involves the formation of the dihydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield simpler amines and thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanethiol, 3-((2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The compound’s thiol and amino groups enable it to form covalent bonds with proteins and enzymes, modulating their activity. The tricyclo decylamino group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanethiol, 3-((2-(tricyclo(3311(sup 3,7))dec-1-ylamino)ethyl)amino)-, dihydrochloride stands out due to its unique combination of a tricyclo decylamino group and thiol functionality

Properties

CAS No.

88313-62-6

Molecular Formula

C15H30Cl2N2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-[2-(1-adamantylamino)ethylamino]propane-1-thiol;dihydrochloride

InChI

InChI=1S/C15H28N2S.2ClH/c18-5-1-2-16-3-4-17-15-9-12-6-13(10-15)8-14(7-12)11-15;;/h12-14,16-18H,1-11H2;2*1H

InChI Key

YNTQERZODVOXDV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCNCCCS.Cl.Cl

Origin of Product

United States

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